diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13748960
InChI: InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H/t10-;;/m1../s1
SMILES: CCN(CC)CC1CCCCN1.Cl.Cl
Molecular Formula: C10H24Cl2N2
Molecular Weight: 243.21 g/mol

diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride

CAS No.:

Cat. No.: VC13748960

Molecular Formula: C10H24Cl2N2

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride -

Specification

Molecular Formula C10H24Cl2N2
Molecular Weight 243.21 g/mol
IUPAC Name N-ethyl-N-[[(2R)-piperidin-2-yl]methyl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H/t10-;;/m1../s1
Standard InChI Key RFCSDISMBSJWSY-YQFADDPSSA-N
Isomeric SMILES CCN(CC)C[C@H]1CCCCN1.Cl.Cl
SMILES CCN(CC)CC1CCCCN1.Cl.Cl
Canonical SMILES CCN(CC)CC1CCCCN1.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The compound features a (2R)-piperidin-2-ylmethyl backbone, where the piperidine ring adopts a chair conformation. The diethylamine group is attached to the methylene bridge at the C2 position, with two hydrochloride ions providing solubility and stability .

Key structural attributes:

  • IUPAC Name: N-Ethyl-N-[(2R)-piperidin-2-ylmethyl]ethanamine dihydrochloride

  • SMILES: Cl.Cl.CCN(CC)CC1CCCCN1

  • InChI Key: RFCSDISMBSJWSY-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Molecular Weight243.21 g/mol
Purity≥95%
SolubilitySoluble in polar solvents (e.g., water, methanol)
Storage ConditionsRoom temperature, dry environment

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves refluxing piperidine derivatives with diethylamine in ethanol or methanol, followed by hydrochlorination. A representative pathway includes:

  • Alkylation: Piperidin-2-ylmethanol reacts with diethylamine under basic conditions.

  • Hydrochlorination: The free base is treated with HCl gas to yield the dihydrochloride salt .

Critical parameters:

  • Catalysts: Potassium carbonate or sodium iodide .

  • Temperature: 80–110°C for 12–16 hours .

  • Yield: ~70–85% after purification.

Stereochemical Considerations

The (2R) configuration is critical for receptor binding in chiral environments. Enantioselective synthesis often employs chiral auxiliaries (e.g., (S)-α-phenylethylamine) or asymmetric hydrogenation .

Biological Activity and Mechanism

Receptor Interactions

Piperidine derivatives are known to interact with muscarinic receptors and σ1 receptors, influencing neurotransmitter systems . While direct data on this compound are sparse, structural analogs exhibit:

  • MOR (μ-opioid receptor) agonism: EC₅₀ = 1–10 nM .

  • σ1R antagonism: Ki = 8–15 nM .

Enzymatic Inhibition

Cationic amphiphilic piperidines inhibit lysosomal phospholipase A2 (PLA2G15), leading to phospholipidosis . For example:

CompoundPLA2G15 IC₅₀ (μM)Phospholipidosis Risk
Amiodarone0.18High
Diethyl[(2R)-piperidin-2-ylmethyl]amine*~0.5–1.0 (predicted)Moderate

*Predicted based on structural similarity .

Pharmacological Applications

Neurological Disorders

Piperidine derivatives are explored for Alzheimer’s disease (e.g., acetylcholinesterase inhibition) and pain management (dual MOR/σ1R ligands) . For instance:

  • Donepezil analogs: IC₅₀ = 1.01 μM (vs. 0.067 μM for donepezil) .

  • Anti-AChE activity: Enhanced by stereoselective 2-substitution .

ParameterDataSource
Acute Toxicity (LD₅₀)Not established
Hazard StatementsH315, H319, H335 (skin/eye irritation, respiratory toxicity)
Precautionary MeasuresUse PPE, avoid inhalation

Phospholipidosis Risk

Cationic amphiphilic drugs (CADs) like this compound accumulate in lysosomes, disrupting lipid metabolism . Screening via PLA2G15 inhibition assays is recommended during drug development .

Comparative Analysis with Piperidine Derivatives

CompoundBiological TargetIC₅₀/KiKey Application
Diethyl[(2R)-piperidin-2-ylmethyl]amineMOR/σ1R~1–10 nMPain management
DonepezilAcetylcholinesterase0.067 μMAlzheimer’s disease
FlecainideSodium channels1–2 μMCardiac arrhythmia

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